3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine
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Overview
Description
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The difluoromethyl group attached to the pyrazole ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction efficiency and reduce the reaction time . The process is designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce various difluoromethyl-substituted derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. For example, in fungicides, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, thereby disrupting the energy production in fungal cells .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
Uniqueness
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine is unique due to its specific structural features, such as the presence of the ethyl group and the difluoromethyl group on the pyrazole ring. These features contribute to its distinct chemical properties and make it valuable in various applications, particularly in the development of new agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6H9F2N3 |
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Molecular Weight |
161.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 |
InChI Key |
QKXUGWVIWKQCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)F)N |
Origin of Product |
United States |
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